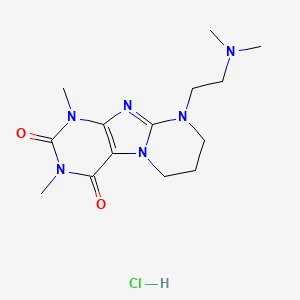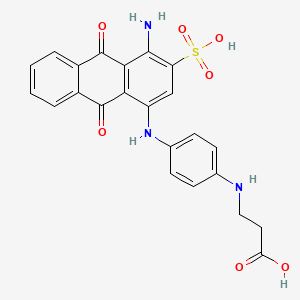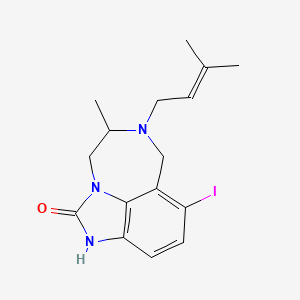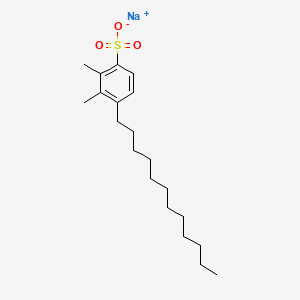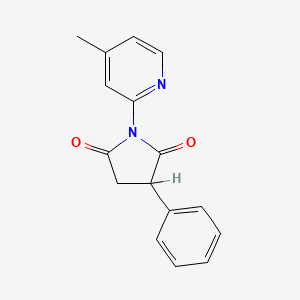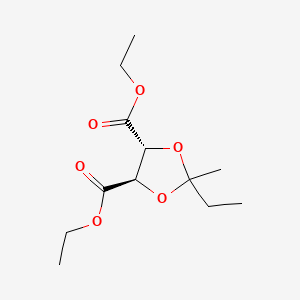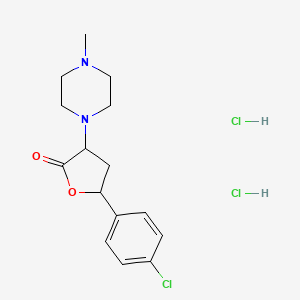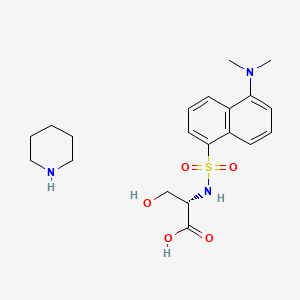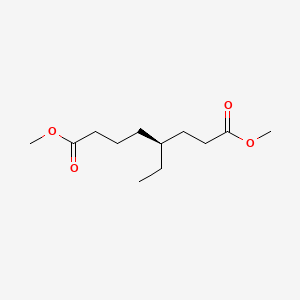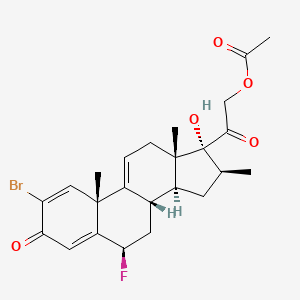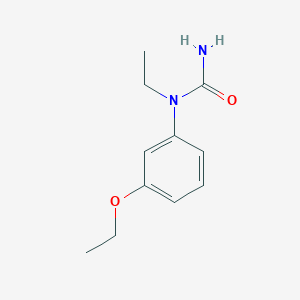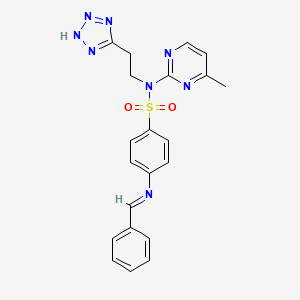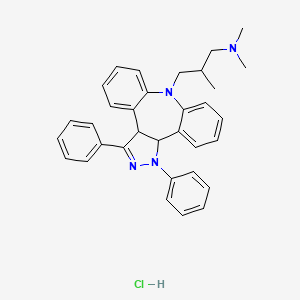
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dibenzo(b,f)pyrazolo(3,4-d)azepine core and several functional groups that contribute to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(b,f)pyrazolo(3,4-d)azepine core, followed by the introduction of the dimethylamino and methylpropyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or a biochemical tool.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with molecular targets in the body can be studied to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for other chemical processes.
Mécanisme D'action
The mechanism of action of Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects or other biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride include other dibenzo(b,f)pyrazolo derivatives with different functional groups. These compounds may share similar core structures but differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
90358-76-2 |
|---|---|
Formule moléculaire |
C33H35ClN4 |
Poids moléculaire |
523.1 g/mol |
Nom IUPAC |
3-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C33H34N4.ClH/c1-24(22-35(2)3)23-36-29-20-12-10-18-27(29)31-32(25-14-6-4-7-15-25)34-37(26-16-8-5-9-17-26)33(31)28-19-11-13-21-30(28)36;/h4-21,24,31,33H,22-23H2,1-3H3;1H |
Clé InChI |
KOKFYXPRZFFWJH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


